A Comprehensive Technical Guide to trans-4-Amino-1-boc-3-hydroxypiperidine
A Comprehensive Technical Guide to trans-4-Amino-1-boc-3-hydroxypiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers an in-depth exploration of trans-4-Amino-1-boc-3-hydroxypiperidine, a chiral piperidine derivative of significant interest in medicinal chemistry. As a Senior Application Scientist, the following analysis is structured to provide not just data, but a cohesive understanding of the compound's properties, synthesis, and applications, grounded in established chemical principles and supported by verifiable references.
Strategic Importance in Medicinal Chemistry
trans-4-Amino-1-boc-3-hydroxypiperidine, systematically named tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate, is a versatile heterocyclic building block. Its rigid piperidine scaffold is adorned with three key functional groups: a Boc-protected secondary amine on the ring, a primary amino group at the 4-position, and a hydroxyl group at the 3-position. The trans stereochemical arrangement of the amino and hydroxyl groups imparts a specific three-dimensional structure, which is often crucial for achieving high-affinity interactions with biological targets. The Boc (tert-butoxycarbonyl) group provides a crucial element of orthogonal protection, allowing for selective chemical manipulation of the other functional groups. This strategic combination of features makes it a valuable intermediate in the synthesis of complex pharmaceutical agents, including kinase inhibitors.[1]
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective use in research and development.
| Property | Value | Reference |
| CAS Number | 1007596-95-3 | [1][2] |
| Molecular Formula | C₁₀H₂₀N₂O₃ | [1][2] |
| Molecular Weight | 216.28 g/mol | [2] |
| IUPAC Name | tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate | [1] |
| Appearance | Liquid, Oil | [1] |
| Purity | ≥97% | |
| Storage | Refrigerator | |
| Shipping Temperature | Room Temperature |
Expert Commentary: The designation of this compound as a liquid or oil at room temperature by suppliers is a critical piece of handling information. The (3R,4R) stereochemistry is key to its utility, and it is essential to source material with confirmed stereochemical purity for applications in asymmetric synthesis.[1] The Boc protecting group is stable under a wide range of conditions but can be readily removed with acid, providing a reliable strategy for deprotection in a synthetic sequence.
Synthesis and Chemical Reactivity
The synthesis of trans-4-Amino-1-boc-3-hydroxypiperidine is a significant challenge in organic synthesis, requiring precise control over stereochemistry.
Conceptual Synthetic Workflow
A common retrosynthetic approach involves the diastereoselective functionalization of a protected piperidone precursor. The following diagram illustrates a generalized workflow.
Caption: A generalized synthetic pathway to trans-4-Amino-1-boc-3-hydroxypiperidine.
Mechanistic Insights: The key to a successful synthesis lies in the stereoselective reduction of the ketone at the C3 position. The choice of reducing agent and reaction conditions will dictate the facial selectivity of the hydride attack, thereby establishing the trans relationship between the resulting hydroxyl group and the adjacent amino functionality. The use of bulky reducing agents often favors the desired stereoisomer.
Reactivity Profile
The chemical reactivity of trans-4-Amino-1-boc-3-hydroxypiperidine is governed by the interplay of its three distinct functional groups:
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C4-Primary Amine: This is the most nucleophilic site and is readily available for acylation, alkylation, sulfonylation, and reductive amination reactions.
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C3-Secondary Hydroxyl: This group can be O-alkylated, acylated, or oxidized. Its reactivity can be modulated by the neighboring C4-amino group.
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N1-Boc-Protected Amine: The Boc group is stable to many reaction conditions but can be selectively removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to reveal the secondary piperidine nitrogen for further elaboration.
This orthogonal reactivity is a cornerstone of its utility as a building block, allowing for a stepwise and controlled construction of more complex molecules.
Applications in Drug Discovery and Development
The unique structural and stereochemical features of trans-4-Amino-1-boc-3-hydroxypiperidine have made it a sought-after intermediate in the synthesis of novel therapeutics.
Case Study: Kinase Inhibitors
The piperidine scaffold is a common motif in a wide array of kinase inhibitors. The defined stereochemistry of trans-4-Amino-1-boc-3-hydroxypiperidine allows for precise positioning of substituents to interact with specific residues in the kinase active site. The primary amino and hydroxyl groups serve as convenient handles for introducing pharmacophoric elements or for attaching solubilizing groups to fine-tune the pharmacokinetic properties of the final drug candidate.[1]
Illustrative Experimental Protocol: Acylation of the C4-Amine
The following is a representative, step-by-step protocol for the selective acylation of the primary amino group, a common transformation in the elaboration of this scaffold.
Objective: To synthesize tert-butyl (3R,4R)-4-(acetylamino)-3-hydroxypiperidine-1-carboxylate.
Materials:
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trans-4-Amino-1-boc-3-hydroxypiperidine
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Acetic anhydride
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A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
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Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)
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Magnetic stirrer
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Inert atmosphere (e.g., nitrogen or argon)
Methodology:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve trans-4-Amino-1-boc-3-hydroxypiperidine (1.0 equivalent) in the anhydrous solvent.
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Base Addition: Add the non-nucleophilic base (1.2 equivalents) to the solution and stir.
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Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated product.
Rationale for Experimental Choices: The use of a non-nucleophilic base is crucial to prevent competition with the primary amine in reacting with the acetic anhydride. The reaction is performed under anhydrous conditions to avoid hydrolysis of the anhydride. The higher nucleophilicity of the primary amine compared to the secondary hydroxyl group ensures selective acylation at the desired position.
Conclusion
trans-4-Amino-1-boc-3-hydroxypiperidine is a high-value, chiral building block that provides a robust platform for the synthesis of complex, biologically active molecules. Its well-defined stereochemistry and the orthogonal reactivity of its functional groups offer chemists a reliable and versatile tool for drug discovery. A comprehensive understanding of its chemical properties, reactivity, and synthetic accessibility is paramount for leveraging its full potential in the development of next-generation pharmaceuticals.




